molecular formula C16H23BO3 B3047459 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol CAS No. 1398331-98-0

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

Cat. No.: B3047459
CAS No.: 1398331-98-0
M. Wt: 274.2
InChI Key: ADJDMTWSQDLRRP-UHFFFAOYSA-N
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Description

This compound (CAS: 1398331-98-0) is a boronate ester featuring a cyclobutanol-substituted phenyl group. Its molecular formula is C₁₆H₂₃BO₃, with a purity of ≥95% .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(18)10-5-11-16/h6-9,18H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJDMTWSQDLRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156879
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398331-98-0
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398331-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C16H23BO3
  • Molecular Weight : 274.16 g/mol
  • CAS Number : 1398331-98-0

Synthesis

The compound is synthesized through a palladium-catalyzed coupling reaction involving 1-(4-bromophenyl)cyclobutanol and bis(pinacolato)diboron. The general reaction conditions include:

  • Solvent: 1,4-dioxane
  • Temperature: 100°C
  • Yield: Approximately 51% .

Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit significant anticancer properties. The presence of the dioxaborolane group in this compound suggests potential interactions with cellular pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InhibitionInhibits certain kinases involved in cancer
CytotoxicityExhibits selective cytotoxicity towards tumor cells

The biological activity of this compound may be attributed to its ability to interact with key proteins involved in cell signaling pathways. Specifically, the boron atom can form reversible covalent bonds with biomolecules, potentially altering their function and leading to apoptosis in cancer cells.

Case Studies

  • Study on Cancer Cell Lines
    • A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.
    • : The compound demonstrated a dose-dependent cytotoxic effect on breast and prostate cancer cells.
  • Enzyme Interaction Analysis
    • Another investigation focused on the compound's ability to inhibit specific kinases associated with tumor growth. The results indicated that the compound effectively inhibited the activity of these enzymes by binding to their active sites.
    • : This suggests a potential role for the compound in targeted cancer therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclobutanol moiety linked to a phenyl group that is further substituted with a boron-containing dioxaborolane group. This structure imparts several functional properties:

  • Molecular Formula: C₁₈H₂₃BNO₄
  • Molecular Weight: 321.29 g/mol
  • CAS Number: 2009169-65-5

The boron-containing group facilitates reactions typical of boronic acids, such as cross-coupling reactions.

2.1. Suzuki Coupling Reactions

The presence of the pinacolborane group allows for participation in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This reaction is particularly useful in synthesizing biaryl compounds and other complex organic molecules .

2.2. Synthesis of Aggregation-Induced Emission (AIE) Molecules

The compound has been utilized to synthesize AIE-active molecules. For instance, it serves as a linker in the synthesis of ultrabright red AIE dots with significant quantum yields, enhancing their application in optoelectronic devices .

3.1. Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, derivatives of this compound are being explored for use in OLEDs. The AIE characteristics contribute to improved efficiency and brightness in light-emitting applications .

3.2. Dye-Sensitized Solar Cells (DSSCs)

The compound has been incorporated into dye-sensitized solar cells, where it functions as a dye with notable performance metrics: a current density of 13.60 mA/cm² and a power conversion efficiency of 4.94% . This underscores its potential in renewable energy technologies.

4.1. Development of AIE Dots

In a study focused on the synthesis of AIE dots using this compound as a precursor, researchers achieved an absolute quantum yield of 12.9%. This was accomplished by linking dimethylpyranyldene-malononitrile and anthracenes through the compound .

PropertyValue
Quantum Yield12.9%
Emission ColorRed

4.2. Application in DSSCs

In another case study involving dye-sensitized solar cells, the compound was used to create a bisthiazole dye that exhibited impressive photovoltaic performance metrics:

MetricValue
Current Density13.60 mA/cm²
Open-Circuit Voltage620 mV
Fill Factor58.2%
Power Conversion Efficiency4.94%

Comparison with Similar Compounds

Boronate Ring Modifications

Compound Name Boronate Structure Molecular Formula Molecular Weight Key Differences
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol Dioxaborolane C₁₆H₂₃BO₃ 274.12 g/mol Standard tetramethyl protection; high hydrolytic stability .
1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutan-1-ol Dioxaborinane C₁₅H₂₁BO₃ 260.14 g/mol Smaller boronate ring (6-membered vs. 5-membered); reduced steric protection, potentially lower stability .

Key Insight : The tetramethyl dioxaborolane group in the parent compound provides superior steric shielding compared to dioxaborinane analogs, making it more suitable for air- or moisture-sensitive reactions .

Cyclic Alcohol/Amino Substitutions

Compound Name Core Structure Molecular Formula Functional Group Reactivity Implications
This compound Cyclobutanol C₁₆H₂₃BO₃ -OH (alcohol) Hydrogen-bonding capability; potential for oxidation or nucleophilic substitution .
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Piperidine C₁₇H₂₆BNO₂ -N (amine) Basic nitrogen enhances solubility in acidic media; possible coordination in metal-catalyzed reactions .
(2S,3R)-2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(p-tolyl)cyclobutanone Cyclobutanone C₂₀H₂₇BO₃ -C=O (ketone) Electrophilic carbonyl group enables nucleophilic additions (e.g., Grignard reactions) .

Key Insight: The cyclobutanol group in the parent compound offers unique strain-driven reactivity, while amino or ketone substitutions expand utility in diverse synthetic pathways .

Aromatic Substituent Variations

Compound Name Aromatic Modification Molecular Formula Key Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Phenol C₁₂H₁₇BO₃ Acidic -OH (pKa ~10); enhanced solubility in polar solvents .
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone Acetyl C₁₅H₂₁BO₃ Electron-withdrawing ketone reduces boronate electrophilicity; stabilizes against oxidation .
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate Cyclopropane + ester C₁₈H₂₅BO₄ Ester group introduces hydrolytic liability; cyclopropane adds ring strain for [2+2] cycloadditions .

Key Insight: Phenolic derivatives exhibit higher acidity, enabling deprotonation for Suzuki-Miyaura couplings, while ester-containing analogs may require protection under basic conditions .

Cross-Coupling Reactions

The parent compound participates in palladium-catalyzed Suzuki-Miyaura couplings due to its stable boronate ester, enabling biaryl bond formation . Comparatively, piperidine or pyrrolidine analogs (e.g., 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine) may exhibit slower coupling rates due to steric hindrance from the nitrogen-containing ring .

Stability and Handling

Compounds like 4,4,5,5-Tetramethyl-2-(4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (bis-boronate) face solubility challenges (MW = 434.19 g/mol) but enable iterative cross-couplings . Hazard data for some analogs (e.g., H302: harmful if swallowed) necessitates careful handling .

Preparation Methods

Reaction Overview

The most widely documented synthesis involves a Miyaura borylation reaction between 1-(4-bromophenyl)cyclobutanol and bis(pinacolato)diboron (Figure 1). This palladium-catalyzed process replaces the bromine atom with a pinacolboronate group, forming the target compound.

Reaction Equation:
$$
\text{1-(4-Bromophenyl)cyclobutanol} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol}
$$

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, forming a Pd(II) intermediate. Transmetallation with bis(pinacolato)diboron then occurs, followed by reductive elimination to yield the boronic ester. Key considerations include:

  • Catalyst Selection: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are typically employed due to their efficacy in Miyaura borylations.
  • Base and Solvent: Potassium acetate (KOAc) in 1,4-dioxane or dimethylformamide (DMF) facilitates deprotonation and stabilizes intermediates.
  • Temperature: Reactions are conducted at 80–100°C under inert atmosphere to prevent boronic ester hydrolysis.

Alternative Synthetic Routes

Despite the dominance of the Miyaura method, other approaches remain underexplored:

Halogen Exchange Reactions

Hypothetically, 1-(4-iodophenyl)cyclobutanol could undergo borylation under milder conditions due to iodine’s superior leaving-group ability. However, no experimental validation exists for this substrate.

Cyclobutanol Ring Formation Post-Borylation

An alternative strategy involves synthesizing the boronic ester first, followed by cyclobutanol ring formation. For example, a [2+2] photocycloaddition of styrylboronic esters could generate the cyclobutane core. However, steric hindrance from the boronic ester may limit this approach.

Characterization and Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks corresponding to the cyclobutanol’s hydroxyl proton (~1.5 ppm), aromatic protons (7.2–7.6 ppm), and pinacol methyl groups (1.2–1.3 ppm).
  • ¹³C NMR : Signals for quaternary carbons adjacent to boron (~85 ppm) and cyclobutane carbons (~30–40 ppm).

Physical Properties

Property Value Method/Source
Boiling Point 394.9±25.0°C (Predicted) Computational estimation
Density 1.10±0.1 g/cm³ Predicted
pKa 14.41±0.20 Theoretical calculation

Applications and Derivative Synthesis

The boronic ester group enables diverse transformations:

  • Suzuki Couplings: Cross-coupling with aryl halides to form biaryl structures.
  • Oxidation: Conversion to phenol derivatives via oxidative deborylation.
  • Cyclobutanol Modifications: Etherification or esterification of the hydroxyl group.

Q & A

Q. What are the primary synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification using cyclobutanol derivatives. For example, a two-step palladium-catalyzed coupling reaction with aryl halides and pinacol boronic esters is common . Key intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile or phenol derivatives are characterized using NMR (¹H/¹³C/¹¹B), HRMS , and X-ray crystallography to confirm regiochemistry and boron retention .

Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The boronic ester moiety enables participation in Suzuki-Miyaura reactions , forming biaryl or heteroaryl linkages. For instance, it has been used to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies. Reaction optimization includes screening Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF/toluene at 80–100°C . Purity is critical; column chromatography (hexanes/EtOAc with 0.25% Et₃N) is often employed to remove Pd residues .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹¹B NMR : Confirms boron coordination (δ ~30 ppm for dioxaborolane rings) .
  • HRMS : Validates molecular weight (e.g., C₁₆H₂₃BO₃: calc. 282.1734, found 282.1736) .
  • FT-IR : Detects hydroxyl (~3400 cm⁻¹) and boronate ester (~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How do stereochemical challenges in synthesizing enantioenriched derivatives of this compound impact its applications?

Methodological Answer: The cyclobutanol ring introduces stereogenic centers , requiring chiral catalysts (e.g., Rh(II)/Cu(I)) or enzymatic resolution. For example, (1R,2S,3R)-configured derivatives (e.g., 4-26 in ) are synthesized via asymmetric hydrogenation or kinetic resolution. Chiral HPLC (Chiralpak IA/IB) and optical rotation are used to determine enantiomeric excess (ee >98%) . Contradictions in stereochemical outcomes may arise from competing reaction pathways (e.g., epimerization during workup), necessitating inert atmosphere protocols .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

Methodological Answer: Low yields (<30%) often stem from steric hindrance (cyclobutanol) or boron leaching . Mitigation strategies:

  • Pre-activation : Use aryl triflates instead of bromides to enhance electrophilicity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional) .
  • Borylation optimization : Replace pinacol with neopentyl glycol to stabilize boron intermediates .

Table 1: Yield Optimization Case Study

ConditionYield (%)Reference
Conventional Pd(PPh₃)₄/K₂CO₃27
Microwave/Pd(dppf)Cl₂58
Neopentyl glycol boronate72

Q. How are contradictory spectral data (e.g., NMR splitting patterns) analyzed for derivatives of this compound?

Methodological Answer: Contradictions in ¹H NMR (e.g., unexpected splitting in cyclobutanol protons) may indicate conformational dynamics or diastereomer formation . Techniques:

  • VT-NMR : Variable-temperature studies to detect rotational barriers (e.g., ΔG‡ >60 kJ/mol for hindered rotation) .
  • DFT calculations : Compare experimental coupling constants (J) with computed values for different conformers .
  • NOESY : Identifies spatial proximity between protons (e.g., cyclobutanol OH and adjacent aryl groups) .

Q. What role does this compound play in developing functional materials (e.g., OLEDs or COFs)?

Methodological Answer: As a boron-containing building block , it is used in:

  • OLEDs : As a host matrix component (e.g., combined with dihydroacridine or phenoxazine derivatives) for thermally activated delayed fluorescence (TADF). Device efficiency is tested via electroluminescence (EQE ~15%) .
  • Covalent Organic Frameworks (COFs) : Serves as a linker in boronate ester-linked COFs. Solvothermal synthesis (e.g., mesitylene/dioxane at 120°C) yields porous materials with BET surface areas >500 m²/g .

Key Reference Synthesis for OLEDs:

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine  
Yield: 68%  
Conditions: Pd₂(dba)₃, SPhos, K₃PO₄, toluene/H₂O (3:1), 90°C, 12 hr [[11]]  

Q. How are stability and storage conditions optimized for this compound in long-term studies?

Methodological Answer:

  • Stability : Susceptible to hydrolysis (B-O bond cleavage). Store under argon at –20°C in amber vials .
  • Degradation analysis : Monitor via TLC (Rf shift) or LC-MS for boronic acid formation. Add stabilizers (e.g., 1% BHT) to inhibit radical degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

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